1-Bromo-2-fluoro-4-(2-fluorophenethoxy)benzene
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Overview
Description
1-Bromo-2-fluoro-4-(2-fluorophenethoxy)benzene is an organic compound that belongs to the class of halogenated aromatic ethers This compound is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, along with a phenethoxy group
Preparation Methods
The synthesis of 1-Bromo-2-fluoro-4-(2-fluorophenethoxy)benzene typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:
Etherification: The formation of the phenethoxy group through a nucleophilic substitution reaction, where a phenol derivative reacts with an appropriate alkyl halide under basic conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Bromo-2-fluoro-4-(2-fluorophenethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into corresponding reduced forms.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes.
Scientific Research Applications
1-Bromo-2-fluoro-4-(2-fluorophenethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving halogenated aromatic compounds.
Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism by which 1-Bromo-2-fluoro-4-(2-fluorophenethoxy)benzene exerts its effects depends on the specific reactions it undergoes. In general, the presence of halogen atoms and the phenethoxy group can influence the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved may include enzyme inhibition, receptor binding, or participation in electron transfer processes.
Comparison with Similar Compounds
1-Bromo-2-fluoro-4-(2-fluorophenethoxy)benzene can be compared with other halogenated aromatic ethers, such as:
1-Bromo-4-fluorobenzene: Lacks the phenethoxy group, making it less complex and potentially less reactive in certain chemical reactions.
2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone: Contains additional bromine atoms and a ketone group, leading to different reactivity and applications.
1-Bromo-2-fluoro-4-methoxybenzene:
The uniqueness of this compound lies in its specific combination of halogen atoms and the phenethoxy group, which can impart distinct reactivity and applications in various fields.
Properties
IUPAC Name |
1-bromo-2-fluoro-4-[2-(2-fluorophenyl)ethoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrF2O/c15-12-6-5-11(9-14(12)17)18-8-7-10-3-1-2-4-13(10)16/h1-6,9H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKDZMZEWMUSGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCOC2=CC(=C(C=C2)Br)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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